molecular formula C9H16O3 B1426961 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid CAS No. 1421601-21-9

1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1426961
CAS No.: 1421601-21-9
M. Wt: 172.22 g/mol
InChI Key: CZYYYFMXBNJDEJ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol.

Preparation Methods

The synthesis of 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with 2-ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethoxyethyl group can influence the compound’s solubility and reactivity. These interactions can affect the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds such as:

    Cyclobutanecarboxylic acid: Lacks the ethoxyethyl group, which affects its solubility and reactivity.

    2-Ethoxyethyl acetate: Contains an acetate group instead of a cyclobutane ring, leading to different chemical properties and applications.

    Cyclobutane-1,1-dicarboxylic acid:

The uniqueness of this compound lies in its combination of a cyclic structure with an ethoxyethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-7-6-9(8(10)11)4-3-5-9/h2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYYYFMXBNJDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261425
Record name 1-(2-Ethoxyethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-21-9
Record name 1-(2-Ethoxyethyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421601-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethoxyethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid
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